![molecular formula C14H9F3N2 B1449127 6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1261819-27-5](/img/structure/B1449127.png)
6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine
Vue d'ensemble
Description
“6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Anticancer Activity
- Synthesis and Biological Evaluation : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, closely related to 6-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine, were synthesized and evaluated for anticancer activity against various cancer cell lines, including lung, breast, prostate, and cervical cancer. Promising bioactivity was observed at micro molar concentrations (Chavva et al., 2013).
Chemical Synthesis and Reactions
- Bronsted Acids and Bases Effects : The reaction of amines with trifluoromethyl-β-diketones, involving 6-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine, showed that the trifluoromethyl group increased electrophilicity and affected the reaction's regiochemistry (De Rosa et al., 2015).
Structural and Spectral Studies
- Vibrational Spectra Analysis : Investigations on similar compounds, including 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine, provided insights into the structure and vibrational spectra, aiding in the understanding of the chemical characteristics of related compounds (Bahgat et al., 2009).
Crystallography and Molecular Conformation
- Crystal Structure Examination : Research on 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine, a compound structurally related to 6-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine, involved determining its crystal structure and investigating the reaction mechanism with unsaturated carbonyl compounds (Liu et al., 2013).
Polymer Synthesis
- Polymer Development : The synthesis of novel pyridine-containing aromatic diamine monomers, including derivatives of 6-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine, led to the creation of fluorinated pyridine-bridged aromatic poly(ether-imide)s with unique thermal and mechanical properties (Wang et al., 2008).
Safety And Hazards
According to the safety data sheet of a similar compound, “2,3,6-Trifluoro-4-(trifluoromethyl)pyridine”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-3-1-9(2-4-11)10-7-13-12(19-8-10)5-6-18-13/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOLBRTWZXTWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=CN3)N=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



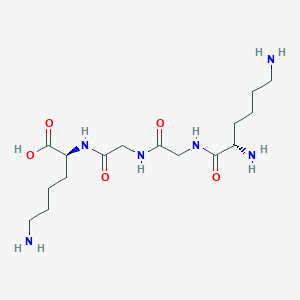
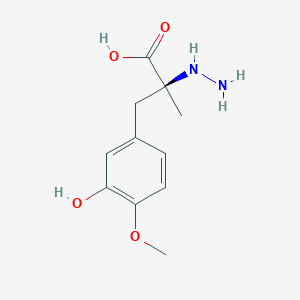

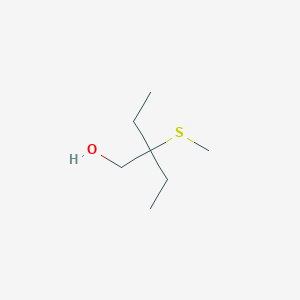
![(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1449052.png)
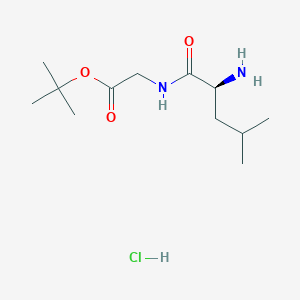
![Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate](/img/structure/B1449054.png)

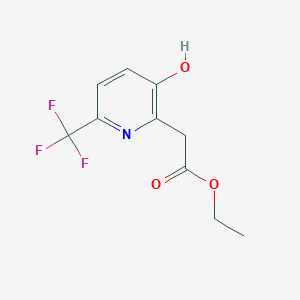
![[6-(Difluoromethoxy)pyridin-2-yl]methanamine](/img/structure/B1449057.png)


![2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B1449063.png)
